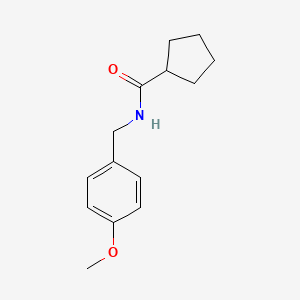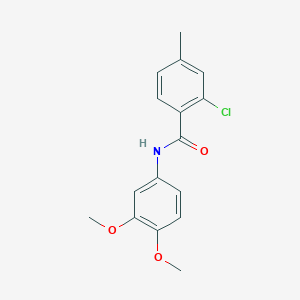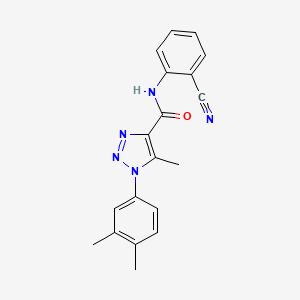
2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile, also known as NBOMe-CCINBDF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of phenethylamines and has been found to have interesting properties that make it a valuable tool for scientific studies.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This means that it activates the receptor to a lesser extent than a full agonist, but still produces a significant effect. The exact nature of this effect is still being studied, but it is thought to involve changes in the levels of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF can produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. It has also been found to produce alterations in sensory perception, mood, and cognition. These effects are thought to be mediated by its interaction with the 5-HT2A receptor.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF in scientific studies is its high affinity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in physiological processes. However, one of the limitations of using this compound is its potential for toxicity. It has been found to produce adverse effects in some animal studies, and caution should be exercised when using it in lab experiments.
将来の方向性
There are several potential future directions for research involving 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF. One area of interest is its potential for treating psychiatric disorders such as depression and anxiety. Another potential direction is the development of new drugs based on its structure that may have improved therapeutic properties. Finally, further studies are needed to fully understand its mechanism of action and its effects on the brain and body.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been found to have a high affinity for the 5-HT2A receptor and produces a range of biochemical and physiological effects. While caution should be exercised when using this compound in lab experiments, it has the potential to provide valuable insights into the mechanisms underlying physiological processes and may have applications in the development of new drugs.
合成法
The synthesis of 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF is a complex process that involves several steps. The first step is the preparation of 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile, which is then converted to 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF through a reaction with a suitable amine. The synthesis process requires expertise and specialized equipment, and should only be carried out by trained professionals in a controlled laboratory environment.
科学的研究の応用
2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF has been used in several scientific studies due to its potential applications in the field of neuroscience. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in several physiological processes, including perception, cognition, and mood regulation. By studying the effects of 2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrileF on this receptor, researchers hope to gain insights into the mechanisms underlying these processes.
特性
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-3-1-10(2-4-13)12(8-18)5-11-6-15-16(23-9-22-15)7-14(11)19(20)21/h1-7H,9H2/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTFSSJIEUABBQ-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5736480.png)
![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5736485.png)
![2-[(3-hydroxybenzylidene)amino]phenol](/img/structure/B5736491.png)

![8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5736499.png)


![4-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5736520.png)
![3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5736528.png)
![N'-{[2-(1-naphthyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5736532.png)



